3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Overview
Description
“3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde” is a chemical compound with the empirical formula C10H13NO2 . It has a molecular weight of 179.22 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been studied . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Molecular Structure Analysis
The molecular structure of “3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde” can be represented by the SMILES string O=C([H])C1=CC=C(O)C(CN(C)C)=C1
. The InChI key for this compound is RONWGSMHSGHRJS-UHFFFAOYSA-N
.
Scientific Research Applications
Dyeing Polyester Fabrics
The compound is used in the synthesis of disperse dyes for dyeing polyester fabrics. The process involves reacting enaminone derivatives with phenyldiazonium salt to create novel disperse colors . The dyes are then used to dye polyester materials at different temperatures .
Antimicrobial Activities
The synthetic dyes derived from this compound have shown antimicrobial activities. They have been tested against fungus, yeast, and Gram-positive and Gram-negative bacteria .
Self-Cleaning Fabrics
The compound is used in the treatment of polyester fabrics with zinc oxide nanoparticles to impart a self-cleaning quality .
UV Protection
The treated polyester fabrics also show enhanced UV protection, which is an important feature for outdoor wear .
Analgesic Development
The compound has been used as a starting point for the development of new analgesics. A series of derivatives were designed and synthesized, and their in vitro and in vivo activities were evaluated .
Opioid Ligand Development
The compound has been used in the development of novel opioid ligands. These ligands have high binding affinity toward the μ opioid receptor (MOR), and their selectivity for MOR over δ opioid receptor (DOR) and κ opioid receptor (KOR) is due to steric hindrance .
properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWGSMHSGHRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389809 | |
Record name | 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | |
CAS RN |
116546-04-4 | |
Record name | 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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